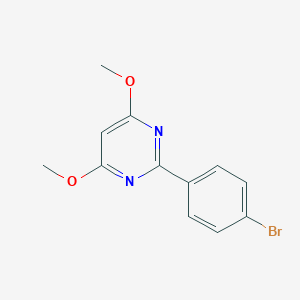
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-4,6-dimethoxypyrimidine has shown promising results in various scientific research applications. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also shown anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential neuroprotective effects in neurodegenerative diseases like Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine is not fully understood. However, it has been proposed that the compound inhibits various signaling pathways involved in cancer cell growth and inflammation. It has also been suggested that the compound interacts with certain receptors in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, the compound has certain limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of the compound in animal models and humans. Finally, the compound's potential therapeutic applications in other diseases like cardiovascular diseases and diabetes should be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the compound's potential and optimize its use in various scientific research applications.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenyl)-4,6-dimethoxypyrimidine involves the reaction of 4-bromoaniline with 2,4,6-trimethoxy pyrimidine in the presence of a catalyst. The reaction is carried out in a solvent like ethanol or methanol, and the product is obtained through filtration and recrystallization. The purity of the product can be confirmed through various analytical techniques like NMR spectroscopy and mass spectrometry.
Propiedades
| 181133-20-0 | |
Fórmula molecular |
C12H11BrN2O2 |
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-10-7-11(17-2)15-12(14-10)8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
Clave InChI |
WNSMLDQRKCALRI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)OC |
SMILES canónico |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)OC |
Sinónimos |
2-(4-BROMOPHENYL)-4,6-DIMETHOXYPYRIMIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


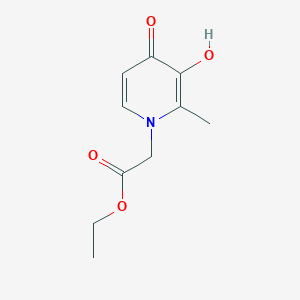
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)

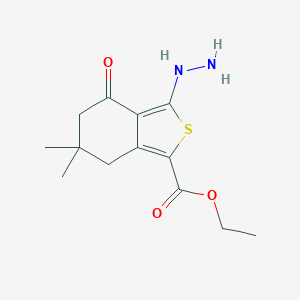
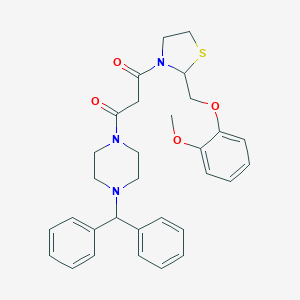
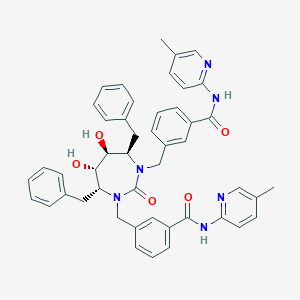
![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)
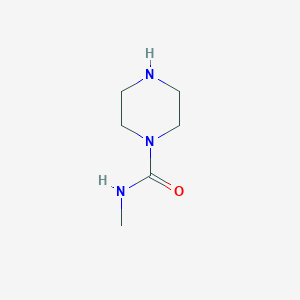
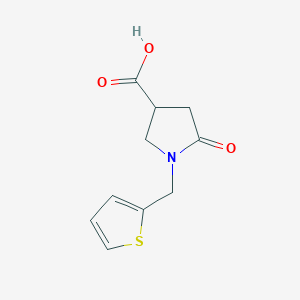
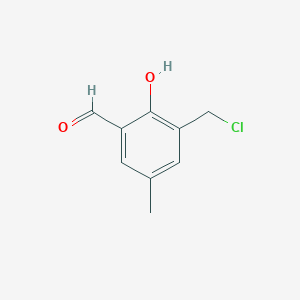
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
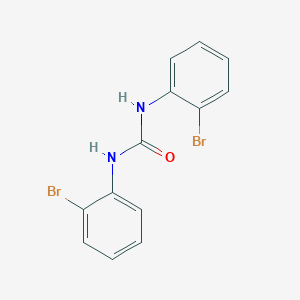
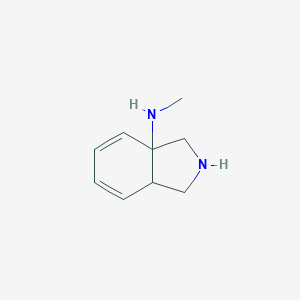
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
